molecular formula C17H11Cl2N3O3S B2798384 N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide CAS No. 304677-12-1

N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide

Cat. No.: B2798384
CAS No.: 304677-12-1
M. Wt: 408.25
InChI Key: IYVLSCPUVJOQGP-UHFFFAOYSA-N
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Description

N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide is a synthetic organic compound with the molecular formula C17H11Cl2N3O3S It is characterized by the presence of a thiazole ring, a dichlorobenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 3,4-dichlorobenzyl chloride.

    Formation of the Nitrobenzamide Moiety: The final step involves the reaction of the intermediate with 2-nitrobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Uniqueness

N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c18-13-6-5-10(8-14(13)19)7-11-9-20-17(26-11)21-16(23)12-3-1-2-4-15(12)22(24)25/h1-6,8-9H,7H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVLSCPUVJOQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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